molecular formula C19H17Cl2N3OS B6521690 N-(3-chloro-4-methylphenyl)-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 946264-77-3

N-(3-chloro-4-methylphenyl)-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B6521690
CAS No.: 946264-77-3
M. Wt: 406.3 g/mol
InChI Key: QHIOJXVWKTWSSY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide (CAS: 306732-11-6; MFCD00169418) is a substituted acetamide featuring a 1H-imidazole core with dual chlorinated aryl groups. Its structure includes a 3-chloro-4-methylphenyl acetamide moiety linked via a sulfanyl bridge to a 2-chlorobenzyl-substituted imidazole ring.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3OS/c1-13-6-7-15(10-17(13)21)23-18(25)12-26-19-22-8-9-24(19)11-14-4-2-3-5-16(14)20/h2-10H,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIOJXVWKTWSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:
  • Substituent Diversity : The target compound lacks the nitro group present in compound 3 (), which is critical for antiparasitic activity in 5-nitroimidazoles. However, its dual chloroaryl groups may enhance lipophilicity and membrane permeability .
  • Synthetic Complexity: Compound 3 requires TDAE-mediated carbanion generation under strict conditions (−20°C, DMF), achieving moderate yield (47%) .

Pharmacological and Functional Comparisons

  • Antimicrobial Potential: Compound 3 demonstrates potent activity against Clostridioides difficile and lower mutagenicity than metronidazole, attributed to its sulfonylmethyl and nitroimidazole groups . The target compound’s 2-chlorobenzyl-imidazole moiety may offer similar benefits but requires empirical validation.
  • Structural Mimicry : The dichlorophenyl acetamide in shares structural similarity with benzylpenicillin, highlighting the role of aryl-acetamide motifs in targeting bacterial enzymes . The target compound’s 3-chloro-4-methylphenyl group could similarly interact with microbial targets.

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